molecular formula C8H7N3O3 B2652512 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid CAS No. 957312-81-1

3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Cat. No.: B2652512
CAS No.: 957312-81-1
M. Wt: 193.162
InChI Key: DDSMWOCNQXPFLN-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the linear formula C7H10N2O2 . It has a molecular weight of 154.17 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid” is represented by the linear formula C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14) .


Physical and Chemical Properties Analysis

The compound “3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid” is a powder . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 3-Methylisoxazole-5-carboxamides and 5-[(1H-Pyrazol-1-yl)carbonyl]-3-Methylisoxazoles : Martins et al. (2002) reported the synthesis of various derivatives of 3-methylisoxazole-5-carboxylic acid, which is structurally related to 3-(1-Methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. The synthesis involves thionyl chloride and the corresponding amine or pyrazole, leading to a mixture of 1,3- and 1,5-isomers (Martins et al., 2002).

  • Synthesis and Structural Diversity of d10 Metal Coordination Polymers : Cheng et al. (2017) utilized derivatives of 3-methyl-1H-pyrazole-4-carboxylic acid to synthesize coordination polymers with Zn(II) and Cd(II) ions. These structures exhibit interesting chiral and supramolecular properties, indicating potential applications in material science (Cheng et al., 2017).

  • Experimental and Theoretical Studies on Functionalization Reactions : Yıldırım et al. (2005) conducted both experimental and theoretical studies on the functionalization of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, a compound structurally related to this compound. Their research provides insights into the chemical behavior and potential applications of these compounds (Yıldırım et al., 2005).

Coordination Chemistry and Material Science

  • Synthesis of Mononuclear CuII/CoII Coordination Complexes : Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, including complexes with CuII and CoII. These complexes form mononuclear chelate complexes, indicating potential applications in coordination chemistry and material science (Radi et al., 2015).

  • Synthesis and Biological Activity of Novel Comenic Acid Derivatives : Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties, showing a synergetic effect in combination with antitumor drugs. This indicates potential applications in pharmaceutical research (Kletskov et al., 2018).

  • Luminescence Properties of Metal Complexes : Su et al. (2014) reported on the synthesis of complexes with uncoordinated carboxyl groups, showing dual-emissive luminescence. This suggests potential applications in the field of luminescent materials (Su et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(3-9-11)6-2-7(8(12)13)14-10-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSMWOCNQXPFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957312-81-1
Record name 3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
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